Structural Differentiation: Tamarixol (3α,28-Diol) vs. Tamarixone (3-Keto,28-ol) vs. β-Sitosterol (3β-Monol)
Tamarixol possesses a 3α-hydroxyl and a 28-hydroxymethyl group on a D-friedooleanane skeleton (Δ¹⁴). In contrast, tamarixone bears a ketone at C-3 (no 3-OH), and β-sitosterol is a Δ⁵-stigmastane-type steroid with only a single 3β-OH. [1] This difference in hydrogen-bond donor/acceptor count (Tamarixol: 2 HBD, 2 HBA; Tamarixone: 1 HBD, 2 HBA; β-Sitosterol: 1 HBD, 1 HBA) directly impacts reversed-phase chromatographic retention (XlogP: Tamarixol ~7.6; β-Sitosterol ~10.5). [2] The distinct ¹³C-NMR chemical shift of C-3 in Tamarixol (δ 76.2 ppm, CH-OH) versus Tamarixone (δ ~217 ppm, C=O) provides unambiguous spectroscopic differentiation for dereplication. [3]
| Evidence Dimension | Functional group at C-3; Hydrogen-bond donor count; XlogP |
|---|---|
| Target Compound Data | 3α-OH; HBD=2; XlogP=7.6 |
| Comparator Or Baseline | Tamarixone: 3-keto (C=O), HBD=1; β-Sitosterol: 3β-OH, HBD=1, XlogP~10.5 |
| Quantified Difference | ΔHBD = +1 vs. both comparators; ΔXlogP ≈ -2.9 vs. β-sitosterol |
| Conditions | Physicochemical property prediction (XlogP) from PubChem/PlanteaDB; NMR in CDCl₃ (¹³C-NMR) |
Why This Matters
The unique 3α,28-diol pattern and distinct XlogP mandate the use of authentic Tamarixol as a reference standard for HPLC method development and NMR-based identification of Tamarix-specific triterpenoids.
- [1] Jiang YQ, Zuo CX. Studies of chemical constituents from Tamarix chinensis Lour. Acta Pharmaceutica Sinica. 1988;23(10):749-755. View Source
- [2] PlanteaDB. Tamarixol Compound Information. XlogP: 7.60, TPSA: 40.50 Ų. Accessed 2026. View Source
- [3] Korean Traditional Knowledge Portal. Tamarixol - ¹³C-NMR data (CDCl₃): δ 76.2 (C-3). KTKP-CHEM-0000056257. Accessed 2026. View Source
